molecular formula C12H12N2O2 B2777717 Methyl 4-amino-2-methylquinoline-6-carboxylate CAS No. 1018135-77-7

Methyl 4-amino-2-methylquinoline-6-carboxylate

Cat. No.: B2777717
CAS No.: 1018135-77-7
M. Wt: 216.24
InChI Key: GCWAAIDZQLXZNW-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-methylquinoline-6-carboxylate is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring. The presence of an amino group at the 4-position and a carboxylate ester group at the 6-position contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-methylquinoline-6-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditionsThe carboxylate ester group can be introduced via esterification reactions using suitable carboxylic acid derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions include nitroquinoline derivatives, quinoline alcohols, and halogenated quinolines .

Scientific Research Applications

Methyl 4-amino-2-methylquinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to its structural similarity to known bioactive quinolines.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The quinoline ring system allows it to intercalate with DNA, disrupting essential biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylquinoline: Lacks the carboxylate ester group but shares similar reactivity and applications.

    2-Methyl-4-quinolinamine: Another quinoline derivative with comparable chemical properties.

    4-Quinaldinamine: Similar structure but different functional groups.

Uniqueness

Methyl 4-amino-2-methylquinoline-6-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

methyl 4-amino-2-methylquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-5-10(13)9-6-8(12(15)16-2)3-4-11(9)14-7/h3-6H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWAAIDZQLXZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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